2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is a pyrazolo[3,4-d]pyrimidine derivative . It has been studied for its antitumor activity, particularly in Burkitt lymphoma cell lines . The compound has shown significant cytotoxic effects and induced apoptosis in these cell lines .
Scientific Research Applications
Antitumor Activity
The synthesis of a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives has been explored, with these compounds evaluated for their antitumor activity against the human breast adenocarcinoma cell line MCF7. This research uncovered mild to moderate activity in several new derivatives when compared with doxorubicin, a reference antitumor drug. One derivative, in particular, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, was identified as the most active, exhibiting notable antitumor properties (El-Morsy et al., 2017).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives have been synthesized and assessed for their antimicrobial and anticancer activities. Among these compounds, specific derivatives showed higher anticancer activity than the reference drug doxorubicin, as well as demonstrating good to excellent antimicrobial properties. This highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives as valuable antimicrobial and anticancer agents (Hafez et al., 2016).
Synthesis and Evaluation of Derivatives
Further studies have focused on the synthesis of various derivatives of pyrazolo[3,4-d]pyrimidines and their evaluation for potential biological activities. For instance, compounds have been designed and synthesized with the anticipation of discovering new anticancer agents. These compounds were tested on a variety of cancer cell lines, and one compound, in particular, showed significant growth inhibition against several cancer cell lines, suggesting its potential as an anticancer agent (Al-Sanea et al., 2020).
Adenosine Receptor Affinity
The affinity of pyrazolo[3,4-d]pyrimidines for A1 adenosine receptors has been explored, revealing that certain derivatives exhibit significant activity. This suggests potential applications in the development of drugs targeting these receptors (Harden et al., 1991).
Mechanism of Action
The compound acts as an inhibitor of the SRC kinase, a type of tyrosine kinase . It has been found to be more effective than the well-known SRC inhibitor pp2 . The compound induces a G2/M arrest in Burkitt lymphoma (BL) cells through a possible new mechanism, whereby SRC inhibition hinders an AKT-Wee1-cyclin-dependent kinase 1 (CDK1) axis, leading to inhibition of CDK1, the main trigger of entry into mitosis .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O2S/c1-10-5-14(23-26-10)22-15(25)8-27-17-13-7-21-24(16(13)19-9-20-17)12-4-2-3-11(18)6-12/h2-7,9H,8H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJULAMRVZMLOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.